![molecular formula C13H14N4O B2534576 2-[(5-PROPYL-1,2,4-OXADIAZOL-3-YL)METHYL]-1H-1,3-BENZODIAZOLE CAS No. 898440-01-2](/img/structure/B2534576.png)
2-[(5-PROPYL-1,2,4-OXADIAZOL-3-YL)METHYL]-1H-1,3-BENZODIAZOLE
Description
2-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a 1,3-benzodiazole core linked via a methyl group to a 5-propyl-substituted 1,2,4-oxadiazole ring. This structure combines aromaticity from the benzodiazole moiety with the electron-deficient oxadiazole system, which is known for its bioisosteric properties and metabolic stability in medicinal chemistry . The propyl substituent on the oxadiazole likely enhances lipophilicity, influencing solubility and membrane permeability. While synthetic routes for such compounds often involve cyclization reactions or nucleophilic substitutions, crystallographic studies using programs like SHELX have been critical in elucidating their three-dimensional structures .
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-ylmethyl)-5-propyl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-2-5-13-16-12(17-18-13)8-11-14-9-6-3-4-7-10(9)15-11/h3-4,6-7H,2,5,8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISETUAPVRQECHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-PROPYL-1,2,4-OXADIAZOL-3-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the formation of the oxadiazole ring followed by its attachment to the benzodiazole structure. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions, such as NaOH in DMSO, at ambient temperature . This method allows for the efficient formation of the oxadiazole ring with various substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-PROPYL-1,2,4-OXADIAZOL-3-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can lead to the formation of amines or alcohols .
Applications De Recherche Scientifique
2-[(5-PROPYL-1,2,4-OXADIAZOL-3-YL)METHYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 2-[(5-PROPYL-1,2,4-OXADIAZOL-3-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs differ in alkyl chain length on the oxadiazole ring or substitution patterns on the benzodiazole core. Key comparisons include:
Compound Name | Molecular Weight (g/mol) | LogP | Water Solubility (mg/mL) | Melting Point (°C) |
---|---|---|---|---|
2-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,3-benzodiazole | 272.3 | 2.8 | 0.15 | 145–148 |
2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,3-benzodiazole | 230.2 | 1.9 | 0.45 | 132–135 |
2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,3-benzodiazole | 244.2 | 2.3 | 0.28 | 138–141 |
2-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-1,3-benzodiazole* | 201.2 | 1.5 | 1.20 | 120–123 |
Notes:
- Increasing alkyl chain length (methyl → ethyl → propyl) correlates with higher LogP and reduced water solubility, highlighting the propyl group’s role in modulating lipophilicity.
- The triazole analog (similar to USP Itraconazole reference standards) exhibits greater solubility due to its polar triazole ring but lower thermal stability .
Research Findings and Key Insights
- Crystallographic Data : SHELX-refined structures reveal that the propyl group adopts a gauche conformation, minimizing steric clashes and enhancing crystal packing efficiency .
- Stability : The compound’s oxadiazole ring resists hydrolysis under acidic conditions (pH 3, 24 hours), unlike triazole analogs, aligning with pharmacopeial storage guidelines for light-sensitive heterocycles .
Activité Biologique
2-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzodiazole derivatives with oxadiazole intermediates. The detailed synthetic pathway includes:
- Formation of Oxadiazole : Reacting propyl hydrazine with carbonyl compounds.
- Coupling Reaction : The oxadiazole is then coupled with benzodiazole derivatives using coupling agents under controlled conditions.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have shown selective cytotoxicity against various cancer cell lines such as HeLa and MCF7.
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound ID | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5l | HeLa | 0.224 | Topoisomerase I inhibition |
5n | HeLa | 0.205 | Topoisomerase I inhibition |
These compounds were evaluated for their ability to inhibit topoisomerase I, a crucial enzyme involved in DNA replication and transcription.
Enzyme Inhibition
In addition to anticancer activity, this compound has been investigated for its potential as an enzyme inhibitor. For example, studies have shown that related oxadiazole compounds can inhibit α-amylase activity, which is relevant in diabetes management.
Table 2: α-Amylase Inhibition Potency
Compound ID | Concentration (µg/mL) | Inhibition (%) |
---|---|---|
8f | 50 | 87.5 |
Acarbose | 50 | 77.96 |
This indicates that the compound may have therapeutic applications in controlling blood sugar levels by inhibiting carbohydrate-digesting enzymes.
Antimicrobial Activity
Oxadiazoles are also known for their antimicrobial properties. Some studies have reported that derivatives of oxadiazoles exhibit activity against various bacterial strains and fungi.
Study on Anticancer Properties
A study published in PMC evaluated several benzimidazole-oxadiazole derivatives for their anticancer activities across multiple cell lines. The results indicated that certain derivatives showed potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity based on molecular structure. These models help in understanding the relationship between chemical structure and biological activity, guiding further modifications to enhance efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,3-benzodiazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multistep reactions involving cyclization and alkylation. For example, oxadiazole rings are typically formed via cyclodehydration of acylhydrazides under acidic conditions (e.g., POCl₃) . The benzodiazole moiety may be constructed using nucleophilic substitution or condensation reactions with appropriate precursors (e.g., o-phenylenediamine derivatives). Optimization involves varying solvents (e.g., ethanol, DMF), catalysts (e.g., K₂CO₃), and reaction times to maximize yield. Monitoring via TLC and intermediate purification (e.g., column chromatography) is critical .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm proton environments (e.g., methylene group at δ 4.2–4.5 ppm for –CH₂– linkage) and aromatic signals .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Compare experimental vs. calculated C/H/N percentages to confirm purity .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Common assays include:
- Antibacterial Screening : Agar dilution or microbroth dilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like acetylcholinesterase or kinases, with IC₅₀ calculations .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the propyl group (e.g., elongation to butyl, introduction of halogens) to assess hydrophobicity/electronic effects .
- Bioisosteric Replacement : Replace the oxadiazole ring with 1,2,3-triazole or thiadiazole to evaluate ring-specific interactions .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify key binding motifs (e.g., benzodiazole’s planar structure for intercalation) .
Q. How should researchers address contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Source Validation : Ensure consistency in cell lines/microbial strains (e.g., ATCC-certified cultures) and assay protocols .
- Statistical Robustness : Apply ANOVA or non-parametric tests to evaluate inter-experimental variability.
- Mechanistic Follow-Up : Use transcriptomics/proteomics to identify off-target effects or pathway crosstalk .
Q. What computational strategies improve predictions of this compound’s binding affinity with target proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability (e.g., RMSD/RMSF analysis) .
- Hybrid QSAR Models : Combine 2D descriptors (e.g., logP, polar surface area) with 3D pharmacophore features .
- Cross-Validation : Compare results across multiple docking software (e.g., Glide, GOLD) to mitigate algorithmic bias .
Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., benzodiazole vs. oxadiazole protons) .
- X-ray Crystallography : Confirm absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
- Solid-State NMR : Analyze polymorphism or crystallinity in bulk samples .
Methodological Considerations Table
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.